

HLA-A33:01 vs. HLA-A33:03: A Comparative Guide to Disease Associations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A*3301

Cat. No.: B1574988

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of Human Leukocyte Antigen (HLA) alleles in disease is paramount. This guide provides a detailed comparison of two closely related HLA-A alleles, HLA-A33:01 and HLA-A33:03, focusing on their distinct associations with various diseases, supported by quantitative data and experimental methodologies.

At a Glance: Key Differences in Disease Association

Feature	HLA-A33:01	HLA-A33:03
Primary Disease Associations	Drug-Induced Liver Injury (DILI), Protection against severe Dengue fever, potential association with Aplastic Anemia and Alzheimer's Disease.	Severe Cutaneous Adverse Reactions (SCARs), Hepatitis B Virus (HBV)-related Hepatocellular Carcinoma (HCC), Behçet's Disease, Type 1 Diabetes.
Drug Hypersensitivity	Associated with DILI caused by terbinafine, fenofibrate, and ticlopidine. [1] [2] Also associated with allopurinol hypersensitivity in men. [3]	Strongly associated with SCARs, including Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN), induced by allopurinol and carbamazepine. [4]
Infectious Diseases	Protective role against severe Dengue fever. [5] [6]	Associated with increased risk of HCC in individuals with chronic Hepatitis B.
Autoimmune Diseases	Potentially linked to Aplastic Anemia.	Associated with susceptibility to Behçet's Disease and Type 1 Diabetes in certain populations. [7]

Quantitative Analysis of Disease Associations

The following tables summarize the quantitative data from various studies, highlighting the strength of the associations between each HLA allele and different diseases.

HLA-A*33:01 Disease Associations

Disease/ Condition	Drug/Age nt	Populatio n	Odds Ratio (OR)	95% Confiden ce Interval (CI)	p-value	Referenc e
Drug- Induced Liver Injury (DILI)	Terbinafine	European Ancestry	40.5	12.5 - 131.4	6.7×10^{-10}	[1][8]
Drug- Induced Liver Injury (DILI)	Fenofibrate	European Ancestry	58.7	12.3 - 279.8	3.2×10^{-7}	[1]
Drug- Induced Liver Injury (DILI)	Ticlopidine	European Ancestry	163.1	16.2 - 1642	0.00002	[1][2]
Severe Dengue Fever (Protection)	Dengue Virus	Filipino	0.2	-	0.0022 (Pc)	[5][6]
Dengue Shock Syndrome (DSS) (Protection)	Dengue Virus	Filipino	0.1	-	0.0044 (Pc)	[5]
Drug Hypersensi tivity	Allopurinol	Men (Case Reports)	Not Reported	Not Reported	Not Reported	[3]

Pc: Corrected p-value

HLA-A*33:03 Disease Associations

Disease/ Condition	Drug/Age Condition	Populatio n	Odds Ratio (OR)	95% Confiden ce Interval (CI)	p-value	Referenc e
Allopurinol- induced MCARS	Allopurinol	Vietnames e	2.875	-	-	[4]
Ticlopidine- induced DILI	Ticlopidine	Japanese	13.0	4.4 - 38.6	1.2×10^{-5}	[1]
Type 1 Diabetes (with A33- DR3 haplotype)	-	Han Chinese	5.1	2.40 - 10.78	4.0×10^{-6}	[7]
Type 1 Diabetes (with A33- DR9 haplotype)	-	Han Chinese	13.0	1.69 - 100.32	0.004	[7]
Cervical Cancer (Protection)	-	Xinjiang, China	Protective	-	-	[9]

Experimental Protocols

Understanding the methodologies used to establish these associations is crucial for critical evaluation and replication of findings.

Genome-Wide Association Study (GWAS) for HLA-Disease Association

GWAS is a primary method for identifying genetic variants, including HLA alleles, associated with diseases.

- Cohort Selection: A large cohort of individuals with the disease (cases) and healthy individuals (controls) is recruited. For robust results, cohorts should be well-defined, and cases and controls should be matched for ancestry.[10]
- Genotyping: DNA is extracted from blood or saliva samples. Genotyping is performed using high-density single nucleotide polymorphism (SNP) arrays.
- HLA Imputation: Due to the high polymorphism of HLA genes, direct typing from SNP arrays is often inaccurate. Therefore, HLA alleles are imputed statistically from the SNP data using a reference panel of individuals with known HLA types and dense SNP data in the MHC region.[11][12]
- Quality Control: Rigorous quality control is applied to both the genotype data and the imputed HLA alleles to remove low-quality samples and markers.
- Association Analysis: Statistical tests, typically logistic regression, are performed to compare the frequency of each HLA allele between cases and controls, while controlling for population stratification and other covariates.[13][14]
- Replication: Significant associations are validated in an independent cohort to ensure the findings are robust.

Immunoprecipitation followed by Mass Spectrometry (IP-MS) for Peptide Profiling

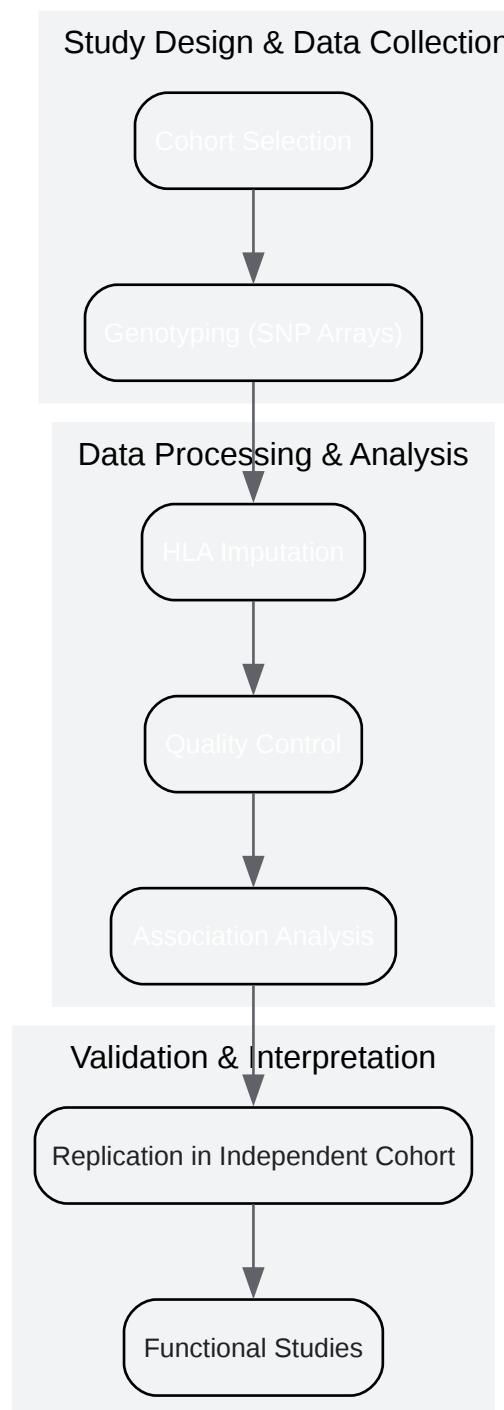
This technique is used to identify the specific peptides that are presented by a particular HLA molecule, providing insights into its function.

- Cell Lysis: Cells expressing the HLA allele of interest (e.g., HLA-A*33:03 monoallelic B cell line) are lysed to release the HLA-peptide complexes.[15]

- Immunoaffinity Purification: The cell lysate is passed through an affinity column containing antibodies that specifically bind to the HLA-A molecule. This step isolates the HLA-A-peptide complexes from other cellular components.[16][17][18][19]
- Peptide Elution: The bound HLA-peptide complexes are eluted from the antibody column, typically using a low pH buffer.
- Peptide Separation: The eluted peptides are then separated from the larger HLA molecules.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The purified peptides are analyzed by LC-MS/MS to determine their amino acid sequences.
- Data Analysis: The resulting mass spectrometry data is searched against a protein sequence database to identify the source proteins of the presented peptides. This allows for the characterization of the peptide binding motif of the HLA allele.[15]

Visualization of Workflows and Pathways

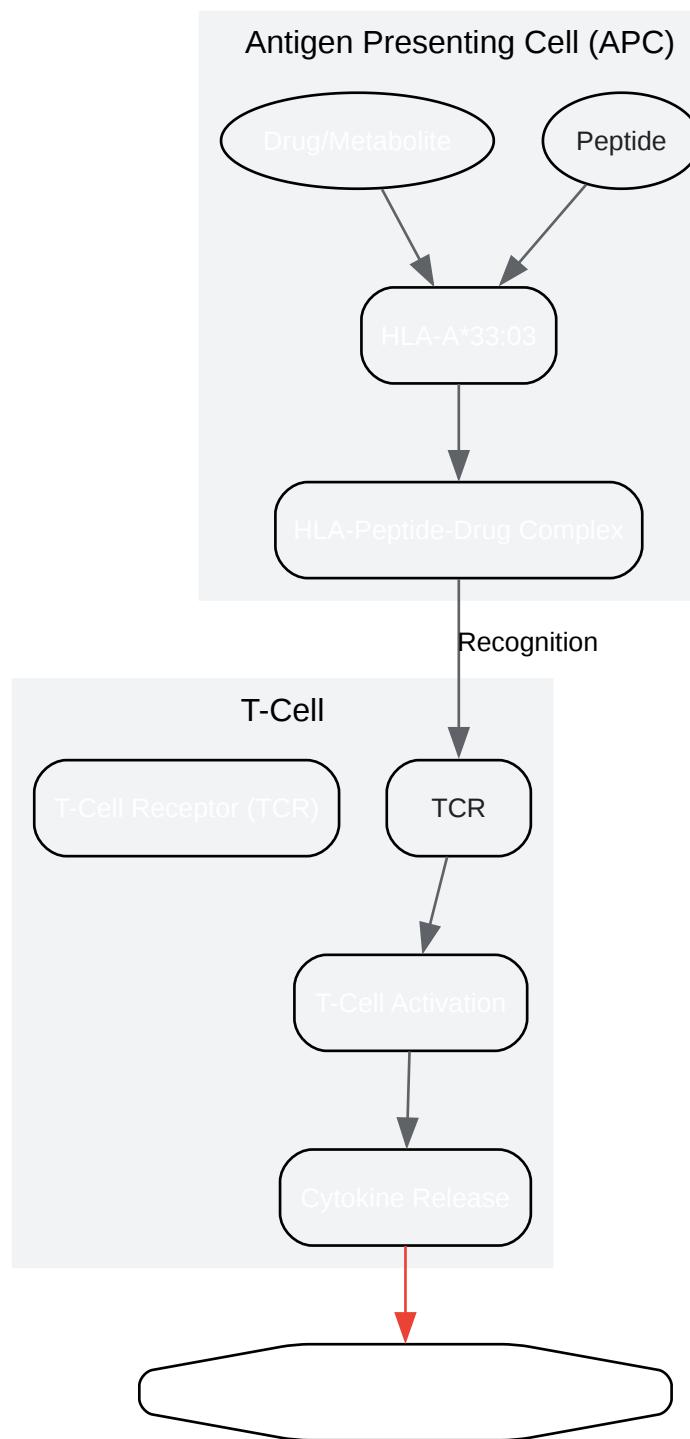
Experimental Workflow for Identifying HLA-Disease Associations



[Click to download full resolution via product page](#)

Caption: A generalized workflow for identifying HLA-disease associations using GWAS.

Putative Signaling Pathway in Drug Hypersensitivity



[Click to download full resolution via product page](#)

Caption: A simplified model of T-cell activation in HLA-mediated drug hypersensitivity.

Functional Differences: Peptide Binding Motifs

The function of HLA class I molecules is to present peptides to CD8+ T cells. The specific peptides that an HLA molecule can bind are determined by its peptide-binding groove. Differences in the amino acid sequences of HLA-A33:01 and HLA-A33:03 result in distinct peptide binding motifs.

Both HLA-A33:01 and HLA-A33:03 belong to the HLA-A3 supertype, which preferentially binds peptides with a basic amino acid (Arginine or Lysine) at the C-terminus.[20][21] However, subtle differences in their binding grooves, due to amino acid variations at other positions, can influence the repertoire of peptides they present, leading to their different disease associations. For instance, a study on the peptide repertoire of HLA-A*33:03 identified 5,731 unique peptides, providing a large dataset for understanding its binding characteristics.[15] Another study noted that both alleles are expected to present tryptic peptides due to their binding motifs ending in Arginine or Lysine.[22]

Conclusion

HLA-A33:01 and HLA-A33:03, while structurally similar, exhibit distinct and clinically significant differences in their associations with a range of diseases, from adverse drug reactions to infectious and autoimmune disorders. These differences are likely driven by subtle variations in their peptide binding grooves, which alter the repertoire of presented antigens and subsequently modulate immune responses. For researchers and drug development professionals, a clear understanding of these allele-specific associations is crucial for identifying at-risk populations, designing safer drugs, and developing targeted immunotherapies. Further research into the precise molecular mechanisms and signaling pathways governed by these alleles will continue to refine our understanding and open new avenues for personalized medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. proeurodilinet.eu [proeurodilinet.eu]

- 2. Association of Liver Injury From Specific Drugs, or Groups of Drugs, With Polymorphisms in HLA and Other Genes in a Genome-wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
- 5. HLA-A*33:01 as Protective Allele for Severe Dengue in a Population of Filipino Children | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. HLA-A*33-DR3 and A*33-DR9 haplotypes enhance the risk of type 1 diabetes in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of HLA- A *33:01 in Patients with Cholestatic Hepatitis attributed to Terbinafine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancerindex.org [cancerindex.org]
- 10. frontlinegenomics.com [frontlinegenomics.com]
- 11. frontiersin.org [frontiersin.org]
- 12. Tutorial: a statistical genetics guide to identifying HLA alleles driving complex disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. PyHLA: tests for the association between HLA alleles and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for purification and identification of MHC class I immunopeptidome from cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunopeptidomics Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Immunoprecipitation methods impact the peptide repertoire in immunopeptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Immunoprecipitation methods impact the peptide repertoire in immunopeptidomics [frontiersin.org]
- 20. Divergent Peptide Presentations of HLA-A*30 Alleles Revealed by Structures With Pathogen Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 22. Unsupervised Mining of HLA-I Peptidomes Reveals New Binding Motifs and Potential False Positives in the Community Database - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HLA-A33:01 vs. HLA-A33:03: A Comparative Guide to Disease Associations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574988#hla-a-33-01-vs-hla-a-33-03-disease-associations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com